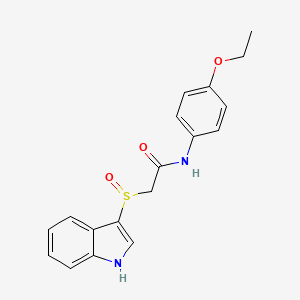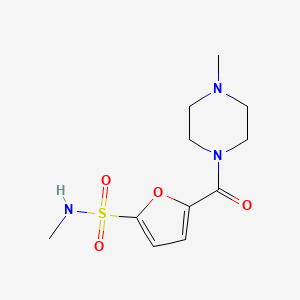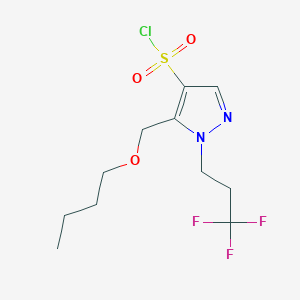
5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride, also known as BTPPS, is a chemical compound used in scientific research. It is a sulfonyl chloride derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. BTPPS is a potent blocker of transient receptor potential (TRP) channels, which are ion channels involved in a variety of physiological processes.
作用机制
5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride acts as a non-competitive antagonist of TRP channels by binding to a site on the channel protein distinct from the ion-conducting pore. This binding leads to a conformational change in the channel protein that reduces its sensitivity to activation by various stimuli, such as heat, cold, and chemical agonists.
Biochemical and Physiological Effects
This compound has been shown to modulate a wide range of physiological processes by blocking TRP channels. For example, this compound can inhibit the release of inflammatory mediators from mast cells by blocking TRPV2 channels. This compound can also reduce the sensitivity of TRPV4 channels to mechanical stimuli, which are involved in osmoregulation and mechanotransduction in various tissues.
实验室实验的优点和局限性
One advantage of using 5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its potency and selectivity for TRP channels. This compound can effectively block multiple TRP channels at low concentrations, allowing researchers to study the function and regulation of these channels in various physiological contexts. One limitation of using this compound is its potential off-target effects, as it may interact with other proteins besides TRP channels at high concentrations.
List of
未来方向
1. Development of more potent and selective TRP channel blockers based on the 5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride scaffold.
2. Investigation of the role of TRP channels in various disease states, such as chronic pain, cancer, and neurodegeneration.
3. Development of new therapeutic strategies targeting TRP channels using this compound or its derivatives.
4. Study of the physiological and pathophysiological roles of TRP channels in different tissues and organs using this compound as a pharmacological tool.
5. Identification of new TRP channel modulators using this compound as a screening tool in high-throughput assays.
合成方法
5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride can be synthesized using a multistep reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 3,3,3-trifluoropropylhydrazine with butyl bromide to form the butylhydrazine intermediate, which is then reacted with pyrazole-4-sulfonyl chloride to yield this compound.
科学研究应用
5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride has been widely used in scientific research as a tool to study the function and regulation of TRP channels. TRP channels are involved in various physiological processes, including pain sensation, temperature regulation, and taste perception. This compound is a potent and selective blocker of TRPV2, TRPV3, TRPV4, TRPM8, and TRPA1 channels, which are implicated in different aspects of sensory physiology.
属性
IUPAC Name |
5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O3S/c1-2-3-6-20-8-9-10(21(12,18)19)7-16-17(9)5-4-11(13,14)15/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQMZTWYYVBGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CCC(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

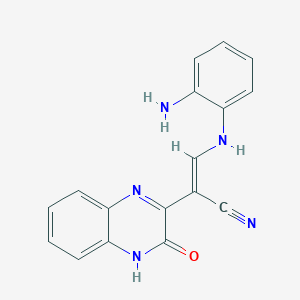
![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B3019651.png)
![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019655.png)
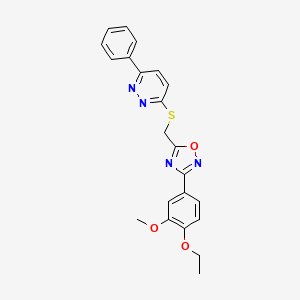
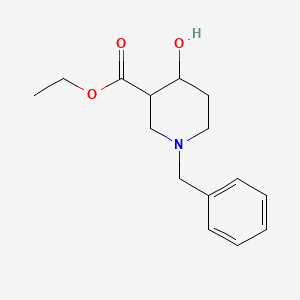
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3019659.png)


![Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B3019663.png)

